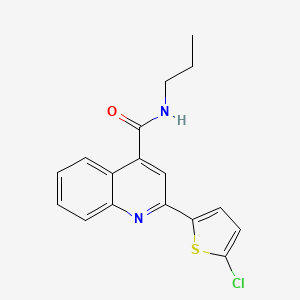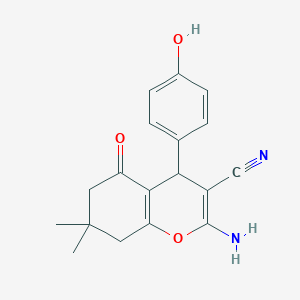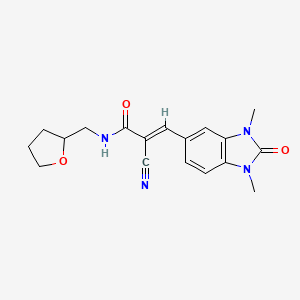
2-(5-chlorothiophen-2-yl)-N-propylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-クロロチオフェン-2-イル)-N-プロピルキノリン-4-カルボキサミドは、カルボキサミドの窒素原子上プロピル基と5-クロロチオフェン-2-イル基が置換したキノリンコアを特徴とするヘテロ環式化合物です。
製法
合成経路と反応条件
2-(5-クロロチオフェン-2-イル)-N-プロピルキノリン-4-カルボキサミドの合成は、通常、以下の手順を伴います。
キノリンコアの形成: キノリンコアは、ニトロベンゼンなどの酸化剤の存在下、グリセロールと硫酸を用いてアニリン誘導体を環化させるSkraup合成によって合成できます。
5-クロロチオフェン-2-イル基の導入: 5-クロロチオフェン-2-イル基は、5-クロロチオフェン-2-ボロン酸とハロゲン化キノリン誘導体とのSuzukiカップリング反応によって導入できます。
カルボキサミドの形成: カルボキサミド基は、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤の存在下、キノリン誘導体とプロピルアミンを反応させることによって形成できます。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、Skraup合成とSuzukiカップリングに連続フローリアクターを使用し、反応効率とスケーラビリティを高めることが含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-thienyl)-N~4~-propyl-4-quinolinecarboxamide typically involves the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of 5-chloro-2-thiophenecarboxylic acid. This can be achieved through the chlorination of 2-thiophenecarboxylic acid using thionyl chloride or phosphorus pentachloride.
Coupling with Quinoline Derivative: The thienyl intermediate is then coupled with a quinoline derivative, such as 4-quinolinecarboxylic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Propyl Group:
Industrial Production Methods
Industrial production of 2-(5-chloro-2-thienyl)-N~4~-propyl-4-quinolinecarboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques like recrystallization and chromatography.
化学反応の分析
反応の種類
2-(5-クロロチオフェン-2-イル)-N-プロピルキノリン-4-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: チオフェン環は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: キノリンコアのニトロ基(存在する場合)は、アミンに還元できます。
置換: チオフェン環の塩素原子は、アミンやチオールなどの他の求核剤で置換できます。
一般的な試薬と条件
酸化: m-クロロ過安息香酸(m-CPBA)などの試薬を酸化反応に使用できます。
還元: 炭素上のパラジウム(Pd / C)を用いた触媒的水素化を還元反応に使用できます。
置換: 求核置換反応は、塩基性条件下でチオラートナトリウムや第一級アミンなどの試薬を使用して実施できます。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: アミノ誘導体。
置換: チオールまたはアミン置換誘導体。
科学研究の応用
2-(5-クロロチオフェン-2-イル)-N-プロピルキノリン-4-カルボキサミドは、さまざまな科学研究の応用に利用されています。
化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されています。
生物学: 抗菌剤および抗ウイルス剤としての可能性について調査されています。
医学: 感染症の治療における潜在的な治療効果について研究されています。
工業: 特定の電子または光学特性を持つ新素材の開発に利用されています。
科学的研究の応用
2-(5-chloro-2-thienyl)-N~4~-propyl-4-quinolinecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
2-(5-クロロチオフェン-2-イル)-N-プロピルキノリン-4-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。たとえば、ウイルス酵素またはタンパク質に結合することにより、ウイルスの複製を阻害する可能性があります。この化合物は、細菌細胞膜を破壊したり、必須の細菌酵素を阻害したりすることで、抗菌活性も示す可能性があります。
類似の化合物との比較
類似の化合物
2-(5-クロロチオフェン-2-イル)-1H-ベンゾ[d]イミダゾール-2-イル)-6,7-ジヒドロベンゾ[d]イミダゾ[2,1-b]チアゾール-8(5H)-オン: この化合物は、インフルエンザウイルスに対して有意な抗ウイルス活性を示しています。
スプロフェン: 抗炎症作用で知られる2-置換チオフェン.
アルチカイン: 歯科麻酔薬として使用される2,3,4-トリ置換チオフェン.
独自性
2-(5-クロロチオフェン-2-イル)-N-プロピルキノリン-4-カルボキサミドは、その特定の置換パターンにより、独特の化学的および生物学的特性をもたらすため、ユニークです。キノリンコア、5-クロロチオフェン-2-イル基、およびプロピルカルボキサミド部分の組み合わせにより、医薬品化学および材料科学におけるさまざまな用途に適した多用途の化合物となっています。
類似化合物との比較
2-(5-chloro-2-thienyl)-N~4~-propyl-4-quinolinecarboxamide can be compared with other similar compounds, such as:
2-(5-chloro-2-thienyl)-4-methylpyridine: This compound has a similar thienyl ring but differs in the presence of a pyridine ring instead of a quinoline ring.
2-(5-chloro-2-thienyl)pyrrolidine: This compound contains a pyrrolidine ring instead of a quinoline ring, leading to different chemical and biological properties.
Methyl {[(5-chloro-2-thienyl)methyl]amino}acetate: This compound has a similar thienyl ring but differs in the presence of an aminoacetate group instead of a quinolinecarboxamide group.
The uniqueness of 2-(5-chloro-2-thienyl)-N~4~-propyl-4-quinolinecarboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C17H15ClN2OS |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
2-(5-chlorothiophen-2-yl)-N-propylquinoline-4-carboxamide |
InChI |
InChI=1S/C17H15ClN2OS/c1-2-9-19-17(21)12-10-14(15-7-8-16(18)22-15)20-13-6-4-3-5-11(12)13/h3-8,10H,2,9H2,1H3,(H,19,21) |
InChIキー |
NZGRVYLKMNGGNE-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10892071.png)
![2-[(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B10892075.png)
![N'-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B10892085.png)
![ethyl 1-methyl-3-[(4-methylphenyl)carbamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B10892089.png)
![3,4-dichloro-N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B10892091.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10892102.png)


![3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B10892116.png)
![7-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10892124.png)
![3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10892132.png)

![Methyl 5-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10892156.png)
